3,6-dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
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Overview
Description
3,6-Dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound belongs to the pyrazolo[4,3-c]pyridine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with β-diketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
3,6-Dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one: Another heterocyclic compound with similar structural features and biological activities.
Thiazole derivatives: Known for their diverse biological activities and structural similarities to pyrazolo[4,3-c]pyridine compounds.
Indolizidine derivatives: Share some structural motifs and are studied for their biological activities.
Uniqueness
3,6-Dimethyl-1-phenyl-5-(phenylamino)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-anilino-3,6-dimethyl-1-phenylpyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C20H18N4O/c1-14-13-18-19(15(2)21-24(18)17-11-7-4-8-12-17)20(25)23(14)22-16-9-5-3-6-10-16/h3-13,22H,1-2H3 |
InChI Key |
VMWHIMKMSBAJRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NN2C3=CC=CC=C3)C)C(=O)N1NC4=CC=CC=C4 |
Origin of Product |
United States |
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